![molecular formula C26H26N4O2S B2696055 1-(4-氧代-7-苯基-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)-N-(1-苯乙基)哌啶-3-甲酰胺 CAS No. 1243021-18-2](/img/no-structure.png)

1-(4-氧代-7-苯基-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)-N-(1-苯乙基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

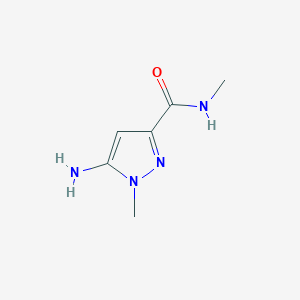

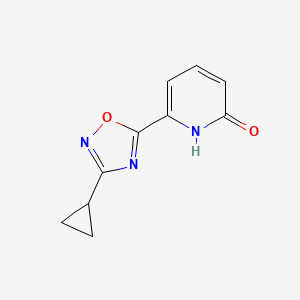

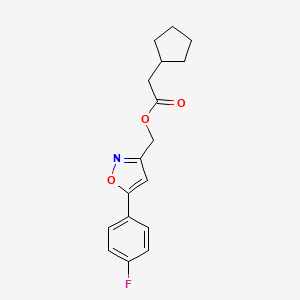

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.

BenchChem offers high-quality 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anti-Tumor Activity

The compound has demonstrated promising anti-tumor effects against several cancer cell lines, including A549, MCF-7, and HeLa. Specifically, compound 22i exhibited excellent activity with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it showed potent inhibition of c-Met kinase at the nanomolar level (IC50 = 48 nM) .

Blood Coagulation Factor Xa Inhibition

While not directly related to cancer, this compound shares structural similarities with apixaban (BMS-562247), a highly potent and selective inhibitor of blood coagulation factor Xa. Investigating its potential in this context could be valuable .

HIV-1 Integrase Inhibition

Fourteen derivatives of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have been synthesized and evaluated using an HIV-1 Integrase Assay Kit. Exploring the inhibitory effects of our compound in this context may yield interesting findings .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid, which is then coupled with N-(1-phenylethyl)piperidine-3-carboxamide to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "phenylacetic acid", "thiophene-2-carboxylic acid", "piperidine", "ethyl chloroformate", "phenethylamine", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "a. React 4-chloro-2-nitroaniline with thiophene-2-carboxylic acid in the presence of sodium hydride and triethylamine in N,N-dimethylformamide to form 4-chloro-2-nitro-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "b. Reduce the nitro group using palladium on carbon and hydrogen gas to form 4-amino-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "c. Protect the amino group using acetic anhydride and sodium acetate in dichloromethane to form 4-acetamido-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "d. Hydrolyze the acetamide group using hydrochloric acid to form 4-amino-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid.", "e. Decarboxylate the carboxylic acid group using sodium hydroxide in methanol to form 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid.", "Step 2: Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid", "a. React 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid with piperidine in the presence of triethylamine and ethyl chloroformate in dichloromethane to form 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid.", "Step 3: Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide", "a. React 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid with phenethylamine in the presence of triethylamine and N,N-dimethylformamide to form 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide." ] } | |

CAS 编号 |

1243021-18-2 |

产品名称 |

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide |

分子式 |

C26H26N4O2S |

分子量 |

458.58 |

IUPAC 名称 |

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C26H26N4O2S/c1-17(18-9-4-2-5-10-18)27-24(31)20-13-8-14-30(15-20)26-28-22-21(19-11-6-3-7-12-19)16-33-23(22)25(32)29-26/h2-7,9-12,16-17,20H,8,13-15H2,1H3,(H,27,31)(H,28,29,32) |

InChI 键 |

WEMJKTWQANYJAO-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

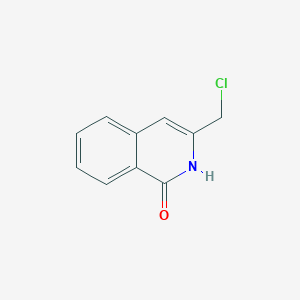

![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)

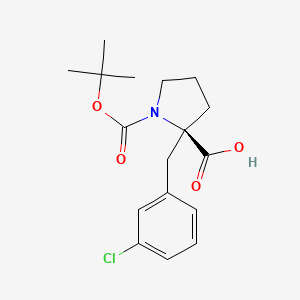

![Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2695991.png)

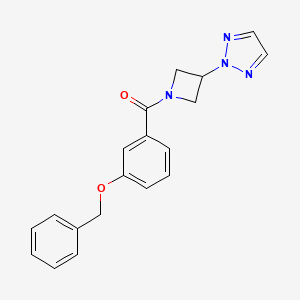

![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)

![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)